Histamine-releasing peptide

Description

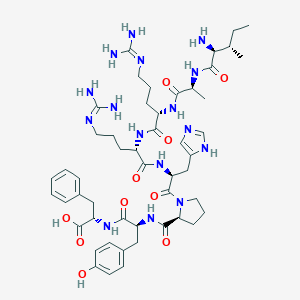

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58)/t28-,29-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNGALQMFAURPH-NOQNJSOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H74N16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154024 | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1059.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123496-28-6 | |

| Record name | Histamine-releasing peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123496286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine-releasing peptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kinetensin 1-8 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012985 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Discovery and Molecular Characterization of Diverse Histamine Releasing Peptides

Methodologies for HRP Isolation and Identification

The identification of HRPs relies on a combination of sophisticated biochemical and molecular techniques to isolate these peptides from complex biological mixtures and to understand their genetic origins.

Biochemical Fractionation and Purification Techniques

The initial step in studying HRPs often involves their isolation from biological fluids or cell culture supernatants. springernature.com This is typically achieved through a series of chromatographic techniques that separate molecules based on their physicochemical properties. polypeptide.com

Commonly employed methods include:

Size-Exclusion Chromatography (SEC): This technique, also known as gel permeation chromatography, separates molecules based on their size. polypeptide.com It is highly effective for separating polymeric forms of peptides and for desalting peptide solutions. polypeptide.com For instance, human histamine-releasing factor (HRF) was shown to have an estimated molecular weight of 32,000 following gel filtration. nih.gov

Ion-Exchange Chromatography (IEX): IEX separates peptides based on their net charge. bio-works.com This method is particularly useful as an orthogonal step to other purification techniques, enhancing the final purity of the target peptide. bio-works.com HRF has been resolved into at least two forms using ion-exchange chromatography on QAE Sephadex. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful and widely used method for peptide purification, separating molecules based on their hydrophobicity. polypeptide.combachem.comlcms.cz It is often the standard method for purifying synthetic peptides and analyzing the purity of isolated fractions. bachem.comlcms.cz Consecutive HPLC purification steps have been used to isolate MRGPRX2 activating peptides from human plasma. nih.gov

Affinity Chromatography: This technique utilizes the specific binding affinity between a molecule and a ligand. For example, immobilized metal ions can be used to purify peptides containing histidine residues. gilson.com

These purification steps are often monitored by bioassays that measure histamine (B1213489) release from isolated mast cells or basophils. ashpublications.org

Molecular Cloning and Gene Expression Analysis

Once a peptide with histamine-releasing activity is purified, molecular cloning techniques are employed to determine its amino acid sequence and to identify the gene that encodes it. This process typically involves:

Amino Acid Sequencing: The purified peptide is subjected to sequencing techniques, such as Edman degradation, to determine the order of its amino acids.

cDNA Library Construction and Screening: Messenger RNA (mRNA) from cells known to produce the HRP is reverse-transcribed into complementary DNA (cDNA). This cDNA is then used to construct a library that can be screened with probes designed based on the partial amino acid sequence of the peptide. This approach was instrumental in the molecular cloning of an IgE-dependent histamine-releasing factor. mdpi.comresearchgate.net

Gene Expression Analysis: Techniques like reverse transcription-polymerase chain reaction (RT-PCR) are used to analyze the expression of the HRP gene in different tissues and under various conditions. aai.org This provides insights into the physiological and pathological contexts in which the peptide is produced.

These molecular approaches have been crucial in identifying and characterizing a variety of HRPs, including the cloning of novel bioactive peptides like pilosulin 5 from ant venom. researchgate.net

Identification of Specific HRP Classes

Through the application of the methodologies described above, several distinct classes of histamine-releasing peptides have been identified. These peptides vary in their origin, structure, and mechanism of action.

IgE-Dependent Histamine-Releasing Factor (HRF/TCTP)

One of the most extensively studied HRPs is the IgE-dependent histamine-releasing factor (HRF), which was later identified as the Translationally Controlled Tumor Protein (TCTP). tandfonline.comdovepress.comnih.gov HRF/TCTP is a highly conserved and ubiquitous protein with both intracellular and extracellular functions. tandfonline.comdovepress.com

Initially discovered in the late-phase fluids of allergic reactions, HRF was found to induce histamine release from basophils of a subset of allergic individuals. ashpublications.orgtandfonline.com This activity was shown to be dependent on the presence of IgE. frontiersin.orgnih.gov Molecular cloning in 1995 confirmed that HRF is identical to TCTP. mdpi.comnih.gov While originally thought to directly interact with IgE, subsequent research has suggested a more complex mechanism, with HRF/TCTP potentially interacting with a specific subset of IgE and IgG molecules. dovepress.combmj.com Extracellular HRF/TCTP, particularly in its dimerized form, can amplify allergic responses by activating various immune cells, including mast cells and basophils, leading to the release of histamine and other inflammatory mediators. frontiersin.org

Proteolytic Fragments of Endogenous Proteins (e.g., Albumin-Derived Peptides)

Research has shown that fragments generated from the breakdown of endogenous proteins can possess histamine-releasing activity. A notable example is peptides derived from serum albumin.

Acid proteases like pepsin and cathepsin D can cleave mammalian serum albumin to generate HRPs. oup.com For instance, a major HRP identified from pepsin-treated human and canine plasma is the octapeptide H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH. oup.com Similarly, cathepsin D treatment of bovine serum albumin can produce this same octapeptide as well as a related decapeptide. oup.com More recently, three endogenous peptides that activate the Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells were isolated from human plasma and identified as fragments of albumin. nih.govresearchgate.net These albumin-derived fragments were shown to degranulate a human mast cell line in a dose-dependent manner. nih.govresearchgate.net This suggests a potential pathway where proteases released from mast cells could cleave albumin, generating peptides that in turn perpetuate mast cell activation and inflammation. nih.gov

Antimicrobial Peptides with Histamine-Releasing Properties (e.g., Defensins, Mastoparans)

A significant number of antimicrobial peptides (AMPs), which are key components of the innate immune system, have been found to possess potent histamine-releasing properties. mdpi.com

Defensins: These are cationic peptides stored in neutrophil granules. oup.com Defensins from various species, including humans, can degranulate rat peritoneal mast cells, with their histamine-releasing activity correlating with their net positive charge. oup.comaai.org The mechanism of action appears to be distinct from IgE-dependent activation and involves a rapid, G protein-dependent response. oup.comaai.org Human β-defensins have also been shown to induce histamine release from human mast cells. aai.orgtermedia.pl

Mastoparans: This group of tetradecapeptides is found in the venom of wasps. frontiersin.org As their name suggests, they were originally identified for their ability to cause degranulation and histamine release from mast cells. frontiersin.org Mastoparans are thought to act by interacting with G proteins in the mast cell membrane, leading to exocytosis. frontiersin.orgwikipedia.orgebi.ac.uk Some mastoparans, like mastoparan(-L), activate mast cells via the MRGPRX2 receptor. mdpi.com

The table below summarizes some of the key research findings on these antimicrobial peptides.

| Peptide Class | Example(s) | Source | Key Research Finding |

| Defensins | Human Neutrophil Peptides (HNPs), Human β-defensins (hBDs) | Neutrophils, Epithelial cells | Induce histamine release from mast cells via a G protein-dependent mechanism. oup.comaai.org hBDs can also stimulate the production of other inflammatory mediators. aai.org |

| Cathelicidins | LL-37 | Neutrophils, Epithelial cells | Activates human mast cells to release histamine and other pro-inflammatory cytokines. mdpi.comaai.orgtermedia.pl |

| Mastoparans | Mastoparan (B549812) | Wasp venom | Potent degranulators of mast cells, acting through G protein activation. frontiersin.orgwikipedia.org Some activate the MRGPRX2 receptor. mdpi.com |

Neuropeptides and Other Vasoactive Peptides (e.g., Substance P, Vasoactive Intestinal Peptide)

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes. Certain neuropeptides, notably Substance P and Vasoactive Intestinal Peptide (VIP), are recognized for their ability to induce histamine release from mast cells, thereby participating in neuro-immune interactions and inflammatory processes.

Substance P

First identified in 1931 by Ulf von Euler and John H. Gaddum in extracts of equine brain and intestine, Substance P was initially noted for its ability to induce muscle contractions and hypotension. frontiersin.orgmdpi.com Its peptide nature was confirmed decades later, and its structure was characterized as an 11-amino acid peptide. frontiersin.orgmdpi.com Substance P is now understood to be a key mediator in pain signaling, inflammation, and host defense. mdpi.com

Research has extensively documented the capacity of Substance P to trigger histamine release from various types of mast cells, including those in the skin and respiratory tract. aai.orgnih.govnih.gov The mechanism of action is complex and can occur through several pathways. One major pathway involves the direct, receptor-independent activation of G proteins in the mast cell membrane. nih.govphysiology.org Substance P can translocate into the mast cell and activate pertussis toxin-sensitive G proteins, initiating the degranulation cascade. nih.govphysiology.org

Additionally, Substance P can act through specific receptors. While its high-affinity receptor is the neurokinin-1 receptor (NK-1R), evidence for NK-1R expression on mast cells has been debated. aai.orgphysiology.org Some studies show that NK-1R antagonists can block Substance P-induced histamine release, particularly at lower concentrations of the neuropeptide, suggesting a receptor-dependent mechanism is involved. aai.org More recently, the Mas-related G protein-coupled receptor X2 (MRGPRX2) has been identified on mast cells as a receptor for Substance P, triggering degranulation and the release of inflammatory mediators like histamine. mdpi.comresearchgate.net The N-terminus of the Substance P molecule appears critical for this interaction. researchgate.net

Vasoactive Intestinal Peptide (VIP)

Discovered in 1970, Vasoactive Intestinal Peptide (VIP) is a 28-amino acid polypeptide initially isolated from the porcine duodenum due to its potent vasodilatory effects. nih.govwjgnet.comcsic.es It is widely distributed throughout the central and peripheral nervous systems and the immune system, where it functions as a neurotransmitter and a neuroendocrine mediator. nih.govd-nb.info

VIP can induce histamine release from mast cells, although its effect can vary between different mast cell populations. nih.govphysiology.org For instance, peritoneal mast cells appear to be more responsive to VIP than intestinal mucosal mast cells. nih.gov This action is mediated through specific G protein-coupled receptors, primarily the VIP receptor 1 (VPAC1), which is expressed on mast cells. d-nb.info The interaction of VIP with its receptors on mast cells can modulate mediator secretion, and it is generally considered to have a predominantly anti-inflammatory role by suppressing mast cell mediator release in various tissues. d-nb.infomu-varna.bg

Venom-Derived Histamine-Releasing Peptides

Animal venoms, particularly from Hymenoptera (wasps and bees), are a rich source of bioactive peptides that have evolved to cause pain and inflammation. nih.govmdpi.com A significant number of these peptides are potent histamine-releasing agents, directly targeting mast cells to induce degranulation.

Mastoparans

The mastoparans are a family of 14-amino acid, amphipathic, α-helical peptides that are abundant components of wasp venom. wikipedia.orgnih.gov They were named for their potent activity on mast cells. qeios.com Mastoparans act as powerful secretagogues for various cell types, causing histamine release from mast cells, serotonin (B10506) from platelets, and catecholamines from chromaffin cells. wikipedia.orgmdpi.com The mechanism of action involves a direct interaction with G proteins in the cell membrane. wikipedia.orgnih.gov Structurally, mastoparan in a phospholipid environment resembles an activated G protein receptor, allowing it to stimulate the GTPase activity of G proteins and promote GDP-GTP exchange, which leads to a signaling cascade culminating in mediator release. wikipedia.org Numerous mastoparan variants have been isolated from different wasp species, such as Polistes-mastoparan-R1 from the paper wasp Polistes rothneyi, which exhibits even more potent histamine-releasing activity than the originally discovered mastoparan. uniprot.orgnih.govjst.go.jp

Melittin is the principal peptide component of bee venom and is a 26-amino acid, amphipathic peptide. karger.com It is a strong mediator of mast cell degranulation and histamine release. mdpi.comoup.com Melittin acts as a cytolytic peptide, disrupting the integrity of lipid bilayers. mdpi.comoup.com Its action is often synergistic with the enzyme phospholipase A2 (PLA₂), which is also present in bee venom, enhancing its cytotoxic effects and subsequent release of inflammatory mediators like histamine from mast cells. mdpi.com

Mast Cell Degranulating (MCD) Peptide (Peptide 401)

Also found in bee venom, Mast Cell Degranulating (MCD) peptide is a 22-amino acid cationic peptide that is structurally similar to apamin, featuring two disulfide bonds. mdpi.com As its name suggests, it is a highly potent agent for inducing mast cell degranulation and histamine release, particularly at low concentrations. mdpi.comresearchgate.net

Apamin

Apamin is an 18-amino acid neurotoxic peptide from bee venom, characterized by two disulfide bonds that create a rigid structure. mdpi.com Its primary and most studied function is the selective blockage of small-conductance Ca²⁺-activated K⁺ (SK) channels, particularly in the central nervous system. mdpi.com While some literature lists it among histamine-releasing peptides, other research indicates it can inhibit antigen-induced histamine release from mast cells, presumably through its action on K+ channels. researchgate.netnih.gov Therefore, its direct role as a primary histamine-releasing peptide is less clear-cut compared to melittin or MCD peptide, though it can modulate secretory responses. nih.gov

Other Venom Peptides

Research into the vast diversity of animal venoms continues to uncover novel histamine-releasing peptides. For example, Annulatin , a linear α-helical peptide, was discovered in the venom of the solitary scoliid wasp Campsomeriella annulata annulata and was found to possess histamine-releasing activity from mast cells. nih.gov

Compound Data

Cellular and Molecular Mechanisms of Histamine Release by Peptides

Primary Target Cells: Mast Cells and Basophils

Mast cells and basophils are the principal effector cells in the context of HRP-induced histamine (B1213489) release. nih.gov These granulocytes are major sources of histamine in the immune system, storing it in their cytoplasmic granules alongside other inflammatory mediators. nih.gov Upon stimulation by various triggers, including HRPs, these cells rapidly release their granular contents. nih.gov

Mast Cell Heterogeneity and Differential Responsiveness to HRPs

Mast cells are not a uniform population; they exhibit significant heterogeneity in their phenotype and function depending on their tissue location. researchgate.net This heterogeneity extends to their responsiveness to different HRPs. For instance, certain peptides may effectively activate mast cells in one tissue while having a minimal effect on those in another. This differential responsiveness is influenced by factors such as the expression of specific surface receptors and the composition of the local microenvironment. researchgate.net

Research has shown that various cationic peptides, including neuropeptides like substance P and venom peptides, can induce IgE-independent histamine release from mast cells. aai.org The interaction of these peptides with mast cells can be influenced by the cell's phenotype. For example, mucosal mast cells may be activated by different peptides than connective tissue-type mast cells. aai.org

Basophil Activation Dynamics by HRPs

Basophils, which circulate in the bloodstream, are also key players in HRP-induced histamine release. nih.govaai.org Similar to mast cells, basophil activation by HRPs can occur through various mechanisms. Some HRPs, known as histamine-releasing factors (HRFs), can induce histamine release from basophils in an IgE-dependent manner. mdpi.com

The activation of basophils by certain peptides, such as the major basic protein (MBP) from eosinophils, has been demonstrated to be a non-lytic process, meaning it does not involve cell death. researchgate.net The kinetics of this release can be rapid, and the potency of the peptide can be influenced by its molecular structure. researchgate.net Furthermore, certain cytokines can modulate basophil responsiveness to HRFs. For instance, IL-8 has been shown to inhibit histamine release from human basophils induced by certain HRFs and other peptides like connective tissue activating peptide III (CTAP III). aai.org

Receptor-Mediated Activation Pathways

The activation of mast cells and basophils by HRPs is primarily a receptor-mediated process. These interactions can be broadly categorized into IgE-dependent and IgE-independent pathways, with the latter often involving G protein-coupled receptors (GPCRs).

IgE-Dependent Mechanisms (e.g., HRF-IgE Interactions)

A well-established pathway for histamine release involves the cross-linking of immunoglobulin E (IgE) antibodies bound to the high-affinity IgE receptor, FcεRI, on the surface of mast cells and basophils. mdpi.com Some HRPs, specifically termed histamine-releasing factors (HRFs), function through an IgE-dependent mechanism. mdpi.com

HRF, which is identical to the translationally-controlled tumor protein (TCTP), interacts with a specific subset of IgE molecules, termed IgE+, to prime basophils for a response. mdpi.comnih.gov This interaction is crucial for HRF-mediated histamine release and the secretion of other pro-inflammatory cytokines like IL-4 and IL-13 from human basophils. mdpi.com The ability of HRF to amplify IgE-mediated activation underscores its importance in allergic inflammation. mdpi.com

G Protein-Coupled Receptor (GPCR) Involvement (e.g., MrgprX2)

A significant portion of HRP-induced histamine release occurs independently of IgE, through the direct activation of G protein-coupled receptors (GPCRs). A key receptor in this pathway is the Mas-related G protein-coupled receptor X2 (MrgprX2), which is specifically expressed on mast cells.

MrgprX2 acts as a promiscuous receptor, recognizing a wide array of cationic peptides, including neuropeptides (e.g., substance P), venom peptides, and certain antimicrobial peptides. aai.org The activation of MrgprX2 by these peptides leads to G protein signaling, which in turn initiates the downstream events culminating in mast cell degranulation and histamine release. aai.orgnih.gov This pathway is characterized by its rapid kinetics, with histamine release occurring within seconds of peptide exposure. aai.org The activation is often sensitive to pertussis toxin, indicating the involvement of Gi/o types of G proteins. aai.orgcore.ac.uk

Other Putative Receptors and Cell Surface Interactions

Beyond the well-defined IgE/FcεRI and MrgprX2 pathways, other receptors and cell surface interactions are thought to contribute to HRP-induced histamine release. For some polycationic peptides, it has been proposed that they may directly interact with and activate G proteins without a specific receptor, following their translocation across the plasma membrane. core.ac.uk This model suggests that the initial interaction involves the binding of cationic peptides to negatively charged sites on the mast cell surface, such as sialic acid-containing glycoproteins, which facilitates their entry into the cell. core.ac.uk

Furthermore, other receptors on mast cells and basophils can be activated by various stimuli, including complement peptides C3a and C5a, which can also trigger histamine release. nih.gov The complex interplay of these different receptor systems and signaling pathways allows for a finely tuned response to a wide variety of peptide stimuli.

Intracellular Signaling Cascades Triggered by HRPs

The activation of G proteins and the influx of calcium by histamine-releasing peptides initiate a complex network of intracellular signaling cascades. These pathways ultimately converge to regulate the degranulation of mast cells and the release of histamine.

A central signaling pathway activated by many HRPs involves the enzyme Phospholipase C (PLC). all-imm.comresearchgate.netmdpi.comresearchgate.net Upon activation, typically via G proteins of the Gq/11 family, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). all-imm.comresearchgate.netmolbiolcell.orgnih.gov

The other product of PIP₂ hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). all-imm.comresearchgate.netmolbiolcell.org PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating various cellular processes, including secretion. molbiolcell.orgnih.gov

The activation of PKC is considered an important step in the mast cell activation process. nih.gov For example, treatment of mast cells with compound 48/80 leads to a transient increase in PKC activity that parallels the time course of histamine release. nih.gov Furthermore, inhibitors of PKC, such as staurosporine, can inhibit histamine release induced by compound 48/80. nih.gov Different isoforms of PKC may have distinct roles; for instance, in RBL-2H3 cells, PKCβI appears to have a positive regulatory role in degranulation, while PKCα may act as a negative regulator. molbiolcell.org The activation of PKC can also be part of a feedback mechanism, as it has been shown to inhibit H2 histamine receptor-mediated cation channel opening. aai.org

The levels of cyclic adenosine (B11128) monophosphate (cAMP) within mast cells also play a crucial modulatory role in histamine release. nih.govresearchgate.net Generally, an increase in intracellular cAMP levels is associated with the inhibition of histamine release, while a decrease can facilitate it. nih.govresearchgate.net

Some histamine-releasing agents, such as compound 48/80, cause a rapid and progressive fall in intracellular cAMP levels in rat mast cells, and this decrease is dose-dependent and correlates with an increase in histamine release. nih.gov This reduction in cAMP is likely due, at least in part, to the stimulation of phosphodiesterase, the enzyme that degrades cAMP. nih.gov Conversely, agents that raise cAMP levels, like theophylline (B1681296) and prostaglandin (B15479496) E1, can inhibit histamine release induced by compound 48/80. nih.gov However, a decrease in cAMP alone is not sufficient to trigger histamine release; it appears to be part of a larger control mechanism. nih.gov In other contexts, such as the H2 receptor-mediated inhibition of atrial natriuretic peptide release, histamine can lead to an increase in cAMP efflux. physiology.org

Tyrosine Phosphorylation Events

The activation of mast cells by certain histamine-releasing peptides, particularly basic secretagogues, involves a signaling pathway that includes the phosphorylation of proteins on tyrosine residues. nih.gov This process is a critical early event in the signal transduction cascade initiated by various stimuli, including the aggregation of the high-affinity IgE receptor (FcεRI). oup.comaai.org While the tyrosine phosphorylation network following FcεRI activation is extensively studied, peptide-induced signaling, which often occurs via G-protein activation, also engages this fundamental mechanism. nih.govnih.gov

Basic secretagogues like compound 48/80 trigger mast cell activation by directly engaging G proteins, which propagates two concurrent signaling pathways: one leading to exocytosis and histamine release, and another involving protein tyrosine phosphorylation that results in the release of arachidonic acid metabolites. nih.govaai.org The activation of protein tyrosine kinases (PTKs) by these secretagogues leads to the enhanced tyrosine phosphorylation of several cellular proteins. aai.org

Key tyrosine kinases involved in mast cell activation include members of the Src family (such as Lyn and Fyn) and the Syk kinase. nih.gov In the context of G-protein mediated activation by compound 48/80, both Src-like kinases and Syk have been identified as key components. aai.org The activation of Syk in this non-immunological pathway is dependent on an upstream Src-like PTK. aai.org Interestingly, while Syk activation is essential for the release of arachidonic acid metabolites following stimulation with compound 48/80, it appears to be dispensable for the release of pre-stored mediators like histamine. aai.org This distinguishes it from the FcεRI pathway, where Syk activation is considered obligatory for degranulation. aai.orguu.nl

Specific phosphorylation events have been identified on key signaling molecules. For instance, the Y317F mutation in the linker region of Syk enhances FcεRI-mediated tyrosine phosphorylation of phospholipase C-γ (PLC-γ), leading to increased degranulation. aai.org While this finding is from the FcεRI pathway, it highlights the regulatory roles of specific tyrosine residues. In peptide-induced signaling, the activation of PTKs is also linked to the phosphorylation of molecules like p42 and p44 MAPKs. aai.org

The intricacy of this system is further demonstrated by inhibitory mechanisms. A cell-permeable peptide corresponding to the C-terminal end of the Gαi3 protein, when fused with an importation sequence, was shown to inhibit both histamine release and protein tyrosine phosphorylation stimulated by compound 48/80. nih.gov This suggests that blocking these G-protein-linked phosphorylation events can be a strategy to prevent mast cell activation. nih.gov

Table 1: Key Tyrosine Kinases and Substrates in Peptide-Mediated Mast Cell Signaling

| Kinase/Substrate | Role in Peptide-Induced Signaling | Reference |

|---|---|---|

| Src-family kinases (SFKs) | Act upstream of Syk in the G-protein mediated pathway activated by compound 48/80. | aai.org |

| Syk | Activated by compound 48/80 via a Gi-mediated pathway; essential for arachidonic acid metabolite release but not histamine release in this context. | aai.org |

| Phospholipase C-γ (PLC-γ) | Phosphorylation is enhanced by a gain-of-function Syk mutant, suggesting its role downstream of Syk. | aai.org |

| MAPKs (p42, p44) | Activated following stimulation with compound 48/80 in a PTK-dependent manner. | aai.org |

Downstream Effector Molecule Release (beyond histamine, e.g., cytokines, chemokines, proteases, lipids)

Upon activation by histamine-releasing peptides, mast cells release a diverse arsenal (B13267) of biologically active molecules beyond just histamine. frontiersin.orgmedicaljournals.se These mediators are either pre-stored in cytoplasmic granules for rapid release or are synthesized de novo following the stimulus. researchgate.netdiva-portal.org This release contributes significantly to the inflammatory cascade, recruiting and activating other immune cells. researchgate.netnih.gov

Cytokines and Chemokines: Neuropeptides are potent inducers of cytokine and chemokine production from human mast cells. nih.govmdpi.com For example, Substance P (SP) and Vasoactive Intestinal Peptide (VIP) have been shown to stimulate human mast cells to produce and release a variety of cytokines and chemokines, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Interleukin-3 (IL-3), Monocyte Chemoattractant Protein-1 (MCP-1, also known as CCL2), Interferon-gamma-inducible Protein 10 (IP-10, or CXCL10), RANTES (CCL5), and Interleukin-8 (IL-8, or CXCL8). nih.gov Similarly, antimicrobial peptides like human β-defensins (hBDs) and cathelicidin (B612621) LL-37 trigger the secretion of the pruritogenic cytokine IL-31, as well as IL-2, IL-4, IL-6, and GM-CSF. aai.org Cathelicidin LL-37, in particular, can induce a broad spectrum of cytokines (e.g., IL-1β, IL-6, IL-18, TNF) and chemokines (e.g., CCL2, CCL5, CXCL8, CXCL10). termedia.pl

Proteases: Proteases are the most abundant proteins synthesized by mast cells and are stored in their granules. nih.gov Upon activation, these proteases, which include tryptases and chymases, are released. researchgate.netmdpi.com These enzymes have various functions, including the degradation of extracellular matrix components and the activation of other proteins like matrix metalloproteinases (MMPs). researchgate.netnih.gov Carboxypeptidase A3 is another peptidase released by mast cells that can inactivate venom-associated peptides and endogenous peptides like endothelin and neurotensin (B549771) during sepsis. nih.gov

Lipid Mediators: Following activation, mast cells newly synthesize and release a range of lipid mediators derived from arachidonic acid. frontiersin.orgmdpi.com These include prostaglandins, such as Prostaglandin D2 (PGD2), and leukotrienes, such as Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4). aai.orgmdpi.com Platelet-Activating Factor (PAF) is another active phospholipid released from mast cells. mdpi.com The release of these lipid mediators is a result of signaling pathways that can be distinct from those leading to granular histamine release. aai.org For instance, antimicrobial peptides hBDs and LL-37 induce the release of PGE2 and LTC4. aai.org Cathelicidin LL-37 also stimulates the generation of cysteinyl leukotrienes (cysLTs), LTB4, and PGD2. termedia.pl

Table 2: Effector Molecules Released by Mast Cells in Response to Specific Peptides

| Stimulating Peptide | Category | Specific Molecules Released | Reference |

|---|---|---|---|

| Substance P (SP), Vasoactive Intestinal Peptide (VIP) | Cytokines | GM-CSF, IL-3 | nih.gov |

| Chemokines | MCP-1 (CCL2), IP-10 (CXCL10), RANTES (CCL5), IL-8 (CXCL8) | nih.gov | |

| Human β-defensins (hBDs), Cathelicidin LL-37 | Cytokines | IL-31, IL-2, IL-4, IL-6, GM-CSF | aai.org |

| Growth Factors | Nerve Growth Factor (NGF) | aai.org | |

| Lipid Mediators | Prostaglandin E2 (PGE2), Leukotriene C4 (LTC4) | aai.org | |

| Cathelicidin LL-37 | Cytokines | IL-1β, IL-6, IL-18, Tumor Necrosis Factor (TNF), GM-CSF | termedia.pl |

| Chemokines | CCL2, CCL5, CCL7, CCL20, CXCL1, CXCL4, CXCL8, CXCL10 | termedia.pl | |

| Lipid Mediators | Cysteinyl leukotrienes (cysLTs), Leukotriene B4 (LTB4), Prostaglandin D2 (PGD2) | termedia.pl | |

| General Peptide/Secretagogue Activation | Proteases | Tryptase, Chymase, Carboxypeptidase A3 | researchgate.netnih.govmdpi.com |

| Lipid Mediators | Prostaglandins, Leukotrienes, Platelet-Activating Factor (PAF) | researchgate.netmdpi.com |

Biological Activities and Physiological Roles of Histamine Releasing Peptides in Preclinical Models

Role in Inflammatory Responses

Histamine-releasing peptides (HRPs) are significant contributors to the inflammatory cascade. Generated at sites of inflammation, these peptides amplify and perpetuate the body's response to injury or infection. nih.gov Their primary mechanism involves the activation of mast cells, leading to the release of histamine (B1213489) and other potent inflammatory mediators. nih.govresearchgate.net

A cardinal sign of acute inflammation is the increase in vascular permeability, leading to edema or swelling. lumenlearning.com Histamine-releasing peptides play a direct role in this process. In preclinical studies, HRP has been shown to release histamine from cutaneous mast cells in vivo. nih.govresearchgate.net This release triggers a cascade of events, including the relaxation of smooth muscle in arterioles, which increases blood flow, and causes capillaries to become leaky, allowing plasma to escape into the surrounding tissue. nih.govlumenlearning.comrsc.org The result is a marked increase in vascular permeability and the formation of persistent edema. nih.govresearchgate.net This effect is a key component of the immediate transient phase of acute inflammatory reactions. researchgate.net

The mechanism involves histamine binding to its receptors on endothelial cells, which line the blood vessels. This binding leads to the disruption of the endothelial barrier, characterized by changes in the localization of vascular endothelial (VE)-cadherin at cell junctions. plos.org Studies have shown that histamine-induced hyperpermeability is also dependent on nitric oxide (NO)-mediated vasodilation and the subsequent increase in blood flow. plos.org The entire process contributes to the classic signs of inflammation, such as redness, swelling, and heat. lumenlearning.com

Histamine-releasing factor (HRF), also known as translationally controlled tumor protein (TCTP), is deeply implicated in allergic inflammation. jci.orgnih.gov In various mouse models of allergy and asthma, HRF demonstrates a potent proinflammatory role. jci.orgnih.gov It functions by interacting with a specific subset of Immunoglobulin E (IgE) antibodies. jci.orgresearchgate.net This HRF-IgE complex is then capable of activating mast cells and basophils, crucial effector cells in IgE-dependent allergic reactions. jci.orgbmj.com

This activation triggers the release of histamine and other mediators, leading to the development of allergic inflammation. jci.orgbmj.com In preclinical models, this has been demonstrated in several ways:

Cutaneous Anaphylaxis: In mice sensitized with HRF-reactive IgE, subsequent injection of HRF induces both acute and late-phase passive cutaneous anaphylaxis (PCA) reactions, which are mediated by histamine release from activated mast cells. jci.orgresearchgate.net

Airway Inflammation: Intranasal administration of HRF in naive mice can recruit inflammatory immune cells to the lungs in a manner dependent on mast cells and Fc receptors. jci.orgnih.gov Furthermore, specific peptide inhibitors that block the interaction between HRF and IgE have been shown to suppress mast cell-dependent airway inflammation in mouse models. researchgate.netbmj.com These findings confirm that HRF promotes allergic inflammation in both the skin and the lungs through an immediate hypersensitivity reaction. bmj.com

Research confirms the presence and functional activity of HRP at sites of both acute and chronic inflammation. nih.gov During an inflammatory response, plasma proteins like albumin enter the inflamed tissue due to increased vascular permeability. nih.gov There, proteases released from mast cells and infiltrating leukocytes can cleave albumin to generate HRP. nih.gov

Studies in rats have demonstrated that the level of HRP increases following the induction of an acute cutaneous inflammatory response. nih.govresearchgate.net In humans, HRP has been identified at sites of acute inflammation, such as in blister fluid, and at sites of chronic inflammation, like the synovial fluid of joints. nih.gov The presence of HRP at these locations suggests it plays a role in amplifying and sustaining the inflammatory response. nih.gov However, HRP is also rapidly degraded by proteases, which likely confines its potent proinflammatory actions to the immediate area of its generation. nih.gov

| Research Finding | Model/System | Key Outcome | Reference(s) |

| HRP induces histamine release from mast cells | in vivo (cutaneous) | Increased vascular permeability and persistent edema | nih.gov, researchgate.net |

| HRF/TCTP induces allergic reactions | Mouse models (asthma, cutaneous anaphylaxis) | Mast cell activation, airway inflammation, cutaneous anaphylaxis | jci.org, bmj.com, nih.gov |

| HRP levels are elevated during inflammation | Rat model (acute cutaneous inflammation) | Increased HRP levels at the inflammatory site | nih.gov, researchgate.net |

| HRP is found in human inflammatory sites | Human samples (blister fluid, synovial fluid) | Confirms presence in acute and chronic inflammation | nih.gov |

Contribution to Allergic Inflammation Models (e.g., airway inflammation, cutaneous anaphylaxis)

Immunomodulatory Effects

Beyond their role in vascular changes, histamine-releasing peptides exert significant immunomodulatory effects, directly influencing the behavior of immune cells and shaping the inflammatory milieu through the regulation of signaling molecules.

Histamine-releasing peptides have been shown to directly influence the function of leukocytes. nih.gov In vitro studies demonstrate that HRP acts as a chemoattractant, promoting the migration of leukocytes, a process known as chemotaxis. nih.gov This is a critical step in the inflammatory response, as it recruits immune cells to the site of injury or infection. rsc.org

Furthermore, HRP enhances the phagocytic activity of macrophages. nih.gov Phagocytosis is the process by which cells like macrophages engulf and digest cellular debris, pathogens, and foreign materials. rsc.org By enhancing this process, HRP contributes to the clearance of harmful agents and the resolution of inflammation. nih.gov The effects of histamine itself on chemotaxis and phagocytosis are complex and appear to be dependent on which of its four receptors is activated. For instance, some studies indicate that histamine can induce chemotaxis and phagocytosis in murine macrophages via the H4-receptor, while other studies suggest an inhibitory role via H2-receptors. researchgate.netnih.gov

Histamine-releasing peptides and the subsequent release of histamine play a crucial role in modulating the production of cytokines and chemokines, which are signaling proteins that orchestrate the immune response. Histamine-releasing factor (HRF), in conjunction with IgE, stimulates basophils and mast cells to secrete not only histamine but also a variety of cytokines. bmj.commdpi.com

Key findings from preclinical models include:

Th2 Cytokine Release: HRF can induce the secretion of Th2-type cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13), from human basophils. mdpi.com These cytokines are central to allergic inflammatory responses.

Pro-inflammatory Cytokine Production: Histamine itself, acting through its various receptors, can modulate the production of a wide array of cytokines and chemokines. Activation of the H4-receptor on human mast cells leads to the expression of pro-inflammatory mediators including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and various chemokines like RANTES and Monocyte Chemotactic Protein-1 (MCP-1). nih.gov Conversely, activation of the H2-receptor on macrophages can inhibit the production of TNF-α and IL-12. nih.gov In human lung macrophages, histamine binding to the H1-receptor induces the production of the proinflammatory cytokine IL-6. nih.gov

This modulation of cytokine and chemokine networks highlights the ability of histamine-releasing peptides to finely tune the nature and intensity of an inflammatory or allergic response. bmj.comnih.gov

| Mediator | Cell Type | Effect | Key Cytokines/Chemokines Modulated | Reference(s) |

| HRP | Leukocytes | Promotes chemotaxis | N/A | nih.gov |

| HRP | Macrophages | Enhances phagocytosis | N/A | nih.gov |

| HRF/TCTP | Basophils, Mast Cells | Induces cytokine secretion | IL-4, IL-13, TNF | bmj.com, mdpi.com |

| Histamine (via H1R) | Lung Macrophages | Induces cytokine production | IL-6 | nih.gov |

| Histamine (via H2R) | Macrophages | Inhibits cytokine production | TNF-α, IL-12 | nih.gov |

| Histamine (via H4R) | Mast Cells | Induces cytokine/chemokine expression | IL-6, TNF-α, RANTES, MCP-1 | nih.gov |

Interactions with Other Immune Cells (e.g., macrophages, lymphocytes)

Beyond their well-documented effects on mast cells and basophils, histamine-releasing peptides (HRPs) also engage in complex interactions with other key players of the innate and adaptive immune systems, notably macrophages and lymphocytes. In preclinical models, these interactions reveal the immunomodulatory potential of HRPs, extending their biological significance beyond immediate hypersensitivity reactions.

Some HRPs, such as the synthetic peptide mast-MO, derived from mastoparan-L, have been shown to attract leukocytes to sites of infection in animal models. pnas.orgpnas.orgnih.gov The peptide known as Histamine-Releasing Factor (HRF), which is identical to the translationally-controlled tumor protein (TCTP), is secreted by macrophages and other cell types. nih.gov This suggests a feedback loop where macrophages can release a factor that in turn influences other immune cells.

The histamine released by the action of HRPs can have a significant impact on macrophage and lymphocyte function. Histamine signaling is a crucial factor in the differentiation and activation of macrophages. nih.govfrontiersin.org For instance, histamine can influence macrophage polarization, potentially shifting them towards different functional phenotypes, such as the M1 or M2 activation states, through its interaction with histamine receptors like HRH1. researchgate.net This modulation of macrophage function is critical in the context of both inflammation and tissue repair. In preclinical studies, histamine has been shown to promote the differentiation of macrophages and monocyte-derived dendritic cells. nih.govfrontiersin.org Specifically, histamine signaling has been found to be important for the differentiation of myeloid cells and can promote the development of monocyte-derived dendritic cells. nih.gov

Furthermore, histamine can modulate the activity of lymphocytes. It has been observed to regulate the balance between Th1 and Th2 lymphocyte responses, often promoting a shift towards Th2-mediated immunity. frontiersin.org This is significant as Th2 responses are characteristic of allergic inflammation. Dimerized TCTP (dTCTP), also known as HRF, can enhance the production of IL-1β and IL-6 and promote B cell proliferation. frontiersin.org Additionally, histamine, acting through the H1 receptor, can upregulate the antigen-presenting capacity of dendritic cells, leading to Th1 polarization. frontiersin.org

Some antimicrobial peptides (AMPs) with histamine-releasing properties, such as defensins, are chemotactic for human monocytes. termedia.pl For example, human neutrophil peptides 1-4 (HNP1-4) are found in azurophilic granules and can act as chemoattractants for monocytes. termedia.pl This chemotactic activity facilitates the recruitment of these phagocytic cells to sites of inflammation and infection. The peptide Polybia-MP-II has been shown to have potent chemotactic activities for rat polymorphonuclear leukocytes (PMNLs). frontiersin.org

Other Documented Biological Activities

Antimicrobial Properties

A significant body of preclinical research has demonstrated that many histamine-releasing peptides, particularly those found in wasp and ant venoms, possess potent antimicrobial properties against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and even some parasites. frontiersin.orgactascientific.commdpi.commdpi.com This dual functionality as both an immune modulator and a direct antimicrobial agent makes them a subject of considerable scientific interest.

The antimicrobial activity of these peptides is often attributed to their structural characteristics. Many, like the mastoparans, are cationic, amphipathic peptides that adopt an α-helical conformation. actascientific.commdpi.com This structure allows them to interact with and disrupt the integrity of microbial cell membranes, leading to permeabilization and cell death. pnas.orgpnas.orgnih.gov For example, mastoparan-L is more effective against S. aureus than E. coli by inducing the release of K+ ions and phospholipids. mdpi.com Similarly, Polybia-MP-I has been shown to cause permeabilization of both the outer and inner membranes of E. coli. frontiersin.org

Several specific histamine-releasing peptides have been investigated for their antimicrobial efficacy:

Mastoparan-L : This peptide from the venom of the wasp Vespula lewisii has been repurposed into synthetic antimicrobials. pnas.org A derivative, mast-MO, exhibited potent antibacterial activity in vitro and in vivo against pathogens like Escherichia coli and Staphylococcus aureus. pnas.orgdrugtargetreview.com

Mastoparan-B : Isolated from Vespa basalis, this peptide shows strong antimicrobial action against both Gram-positive and Gram-negative bacteria. frontiersin.org

Mastoparan-M : This peptide displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.org

Mastoparan-X : Extracted from wasp venom, MPX has demonstrated good antimicrobial activity against Gram-positive and Gram-negative microorganisms, as well as the opportunistic fungus Candida albicans. nih.govfrontiersin.org It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org

Polybia-CP : A peptide from the wasp Polybia paulista, it is effective against S. aureus, B. subtilis, E. coli, and P. aeruginosa. mdpi.com

Dinoponeratoxins : Peptides from the giant ant Dinoponera quadriceps, such as Dq-2562 and Dq-3162, have shown a broad spectrum of antimicrobial activity and some anti-Leishmania activity. ufc.br

The following table summarizes the antimicrobial activity of selected histamine-releasing peptides based on preclinical findings.

Table 1: Antimicrobial Activity of Selected Histamine-Releasing Peptides

| Peptide | Source Organism | Target Microorganisms | Key Findings | Citations |

|---|---|---|---|---|

| Mastoparan-L | Vespula lewisii (wasp) | S. aureus, E. coli | More potent against Gram-positive bacteria. frontiersin.org Engineered derivative mast-MO shows broad-spectrum activity. pnas.org | pnas.orgfrontiersin.org |

| Mastoparan-B | Vespa basalis (hornet) | Gram-positive and Gram-negative bacteria | Potent antimicrobial activity against a range of bacteria. | frontiersin.org |

| Mastoparan-M | Vespa magnifica (wasp) | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity with low hemolytic effects. | frontiersin.org |

| Mastoparan-X | Wasp venom | S. aureus, E. coli, C. albicans, MRSA | Good antimicrobial activity against bacteria and fungi. nih.govfrontiersin.org Inhibits MRSA biofilm formation. frontiersin.org | nih.govfrontiersin.org |

| Polybia-CP | Polybia paulista (wasp) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Effective against a range of Gram-positive and Gram-negative bacteria. | mdpi.com |

| Dinoponeratoxins | Dinoponera quadriceps (ant) | Broad-spectrum bacteria, Leishmania | Possess antimicrobial and anti-parasitic properties. | ufc.br |

The potential for developing new antimicrobial agents from these peptides is an active area of research, with efforts focused on modifying their structures to enhance antimicrobial potency while minimizing toxicity to human cells. mdpi.com

Structural Activity Relationships Sar and Peptide Engineering

Identification of Active Peptide Motifs and Residues

Specific amino acid sequences, or motifs, within a peptide are often responsible for its biological activity. Studies have identified several such motifs that are crucial for histamine (B1213489) release. A common feature is the presence of a cluster of basic amino acid residues, which appears to be an essential structural requirement. portlandpress.com The activity of these basic motifs can be further enhanced by the presence of contiguous hydrophobic residues. portlandpress.com

For instance, Vasoactive Intestinal Polypeptide (VIP) owes much of its potency as a histamine releaser to the presence of two adjacent basic amino acid residues and an amide group at its C-terminus. medicaljournalssweden.se Similarly, enzymatic degradation of mammalian serum albumin can generate potent HRPs. A major octapeptide identified from this process has the sequence H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH, highlighting a specific sequence with inherent histamine-releasing capabilities. nih.gov

In other peptides, different motifs are critical. The peptide pYR, isolated from frog skin secretions, contains a rigid polyproline motif (Pro11-Pro12-Lys13-Pro14) that contributes to its potent effect on mast cells. researchgate.net Conversely, peptide engineering has been used to identify motifs that inhibit histamine release. A family of synthetic peptides that block the high-affinity IgE receptor, and thus prevent histamine release, was found to contain the simple motif X2CPX2CYX. pnas.org Structure-activity analyses of these inhibitory peptides revealed that two proline residues were essential for receptor binding, while two tyrosine residues were important for structural stability. pnas.org

Table 1: Identified Active Motifs in Histamine-Releasing Peptides

| Peptide/Peptide Family | Identified Motif/Key Residues | Function | Source |

|---|---|---|---|

| General Polypeptide Liberators | Cluster of basic amino acids, contiguous hydrophobic residues | Histamine Release | portlandpress.com |

| Vasoactive Intestinal Polypeptide (VIP) | Two adjacent basic residues, C-terminal amide | Histamine Release | medicaljournalssweden.se |

| Albumin-derived HRP | Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe | Histamine Release | nih.gov |

| pYR | Pro11-Pro12-Lys13-Pro14 (Polyproline motif) | Histamine Release | researchgate.net |

| "Zeta" Peptides | X2CPX2CYX (Proline for binding, Tyrosine for stability) | Inhibition of Histamine Release | pnas.org |

Influence of Peptide Charge and Amphipathicity

A clear correlation has been demonstrated between the net positive charge of a peptide and its histamine-releasing potency. Studies on defensins, a class of cysteine-rich cationic peptides, showed that the most basic defensins were the most potent mast cell degranulators. aai.org Similarly, for a series of synthetic peptides, the arginine content was directly correlated with the level of histamine release. rsc.org

While amphipathicity is a feature of many biologically active peptides, a defined amphipathic helical structure is not an absolute requirement for histamine release. nih.gov Indeed, some highly active non-helical peptides have been identified, indicating that peptide-induced mast cell activation is not necessarily linked to the formation of an α-helix. nih.gov However, hydrophobicity remains a critical property, as it influences the peptide's ability to interact with and potentially penetrate the lipid bilayer of the mast cell membrane. researchgate.netlsmu.lt For the polymyxin (B74138) family of peptides, both hydrophobicity and a cyclic structure were identified as important determinants of their histamine-releasing properties. lsmu.lt

Table 2: Effect of Charge and Amphipathicity on HRP Activity

| Peptide Family | Key Physicochemical Property | Effect on Histamine Release | Source |

|---|---|---|---|

| Defensins | Net positive charge | Potency correlates directly with net basic charge. | aai.org |

| Vasoactive Intestinal Polypeptide (VIP) | Strong net basic charge | Potent histamine releaser. | medicaljournalssweden.se |

| Magainin Analogues | Amphipathic helicity | Not a prerequisite for mast cell activation. | nih.gov |

| Polymyxins | Hydrophobicity and cyclic structure | Important features for histamine-releasing properties. | lsmu.lt |

| KRpep-2d Analogues | Arginine content (positive charge) | Correlated with the level of histamine release. | rsc.org |

Role of Specific Amino Acid Substitutions and Modifications (e.g., Cysteine Residues, Alanine (B10760859) Scans)

Substituting individual amino acids is a powerful tool for probing their specific roles in peptide function. Alanine scanning, a technique where residues are systematically replaced by alanine, helps to identify key residues responsible for a peptide's activity. genscript.com An alanine scan of the Mast Cell Degranulating (MCD) peptide revealed the critical importance of specific residues. While replacing various lysine (B10760008) residues with alanine resulted in a 5- to 75-fold decrease in histamine-releasing activity, the single substitution of proline at position 12 with alanine caused a 130-fold loss of activity, identifying it as a crucial structural element. nih.gov

Modifications of specific residues, such as cysteine, can also have varied effects. Cysteine residues, with their reactive sulfhydryl groups, can form disulfide bonds that stabilize peptide structure or can be modified through other chemical reactions like alkylation. asm.orgmdpi.com In fragments of guinea pig neutrophil cationic peptides (GNCPs), the role of cysteine modification was found to be context-dependent. Alkylation of a cysteine residue in one active fragment (Arg-15–Tyr-27) slightly enhanced its histamine-releasing activity, whereas the same modification on another fragment (Arg-1–Tyr-14) had a minimal effect. asm.org This highlights how the local environment influences the functional role of a specific residue.

Table 3: Effects of Specific Amino Acid Substitutions on HRP Activity

| Parent Peptide | Substitution/Modification | Resulting Change in Histamine Release Activity | Source |

|---|---|---|---|

| Mast Cell Degranulating (MCD) Peptide | Proline(12) → Alanine | 130-fold decrease | nih.gov |

| Mast Cell Degranulating (MCD) Peptide | Lysine(6) → Alanine | 75-fold decrease | nih.gov |

| Mast Cell Degranulating (MCD) Peptide | Lysine(2) → Alanine | 10-fold decrease | nih.gov |

| Substance P | L-Arginine(1) → D-Arginine(1) | Marked impairment | nih.gov |

| GNCP-1 Fragment (Arg-15–Tyr-27) | Cysteine alkylation | Slight increase | asm.org |

| GNCP-1 Fragment (Arg-1–Tyr-14) | Cysteine alkylation | Minimal effect | asm.org |

Peptidomimetic Design for Modulating HRP Activity

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation or better bioavailability. upc.edursc.org This design approach is crucial for developing therapeutic agents that can modulate HRP activity.

Several strategies are employed in peptidomimetic design. One approach is to introduce conformational constraints to lock the peptide into its bioactive shape. This can be achieved through cyclization or by incorporating non-standard amino acids that restrict bond rotation. upc.edumdpi.com For example, a family of potent IgE receptor inhibitors, termed "zeta" peptides, were engineered as single-chain constructs that spontaneously form a stable, covalent dimer structure, resulting in peptides with high affinity and the ability to inhibit histamine release. pnas.org These structured peptides are also extremely stable in biological fluids. pnas.org

Another strategy involves replacing standard L-amino acids with non-natural counterparts to increase resistance to proteases. The use of D-amino acids or a retro-inverso strategy (reversing the sequence and using D-amino acids) can produce highly stable analogues. acs.org Hybrid peptidomimetics incorporating scaffolds like γ-amino acids have been shown to have exceptional stability and membrane translocation abilities. rsc.org Such approaches can be used to create molecules that either mimic HRPs with greater stability or act as long-lasting inhibitors. For instance, synthetic peptides that mimic portions of SNARE proteins have been shown to inhibit the machinery of mast cell degranulation, acting as peptidomimetic inhibitors of histamine release. frontiersin.org These engineered molecules represent a promising frontier for creating novel therapeutics that can precisely control the processes initiated by histamine-releasing peptides.

Table of Mentioned Compounds

Biosynthesis, Degradation, and Regulation of Histamine Releasing Peptides

Biological Synthesis Pathways of Endogenous HRPs (e.g., Proteolytic Cleavage)

Endogenous HRPs are not typically synthesized as final products but are generated through the proteolytic cleavage of larger, often inactive, precursor proteins. This process allows for the rapid generation of these potent signaling molecules in specific biological contexts, such as inflammation or neuroendocrine signaling. The enzymes responsible for this cleavage, known as proteases, are often activated or released in response to specific stimuli.

One of the primary sources of HRPs is the enzymatic breakdown of common plasma proteins during an inflammatory response. For instance, acid proteases like pepsin and cathepsin D, the latter of which can be released from leukocyte lysosomes, act on mammalian serum albumin to generate potent HRPs. oup.com Research has identified specific peptide sequences derived from albumin that possess histamine-releasing activity. For example, a major HRP generated from pepsin-treated human and canine plasma is the octapeptide H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH. oup.com Similarly, treatment of human serum albumin with pepsin has been shown to yield a 15-amino acid peptide (V-R-Y-T-K-K-V-P-Q-V-S-T-P-T-L), corresponding to residues 409-423 of the parent protein, which induces histamine (B1213489) release from rat mast cells. jst.go.jp

Another well-documented pathway involves the processing of pro-hormones and other precursor proteins stored within secretory vesicles. A prominent example is Catestatin , a 21-amino acid peptide that is formed by the proteolytic cleavage of its precursor, Chromogranin A. nih.govoup.com Chromogranin A is co-stored and co-released with catecholamines from adrenal chromaffin cells and adrenergic neurons, positioning Catestatin as a key regulator of cardiovascular function, partly through its ability to stimulate histamine release from mast cells. nih.govoup.com

Other endogenous peptides with histamine-releasing properties are also derived from larger precursors. Defensins, a family of antimicrobial peptides stored in neutrophil granules, can act as potent mast cell secretagogues. aai.org The peptide BAM8–22, a product of the proteolytic cleavage of proenkephalin A, has also been identified as an activator of receptors that can lead to histamine-independent itch, but other peptides from this class, like substance P, are known to degranulate mast cells and release histamine. jneurosci.orgnih.gov These examples underscore proteolytic processing as the central mechanism for the biosynthesis of a variety of endogenous HRPs.

| Endogenous HRP | Precursor Protein | Generating Protease(s) | Source/Context |

| HRP Octapeptide | Serum Albumin | Pepsin, Cathepsin D | Inflammatory Response |

| HRP (residues 409-423) | Human Serum Albumin | Pepsin, Trypsin, Chymotrypsin | Proteolytic Digestion |

| Catestatin | Chromogranin A (CHGA) | Prohormone Convertases | Sympathoadrenal System |

| Defensins | Pro-defensins | Endogenous Proteases | Neutrophil Granules |

| Substance P | Preprotachykinin A | Prohormone Convertases | Nerve Endings |

Enzymatic Degradation and Inactivation Mechanisms (e.g., Proteases)

The biological activity of HRPs must be transient and precisely controlled to prevent excessive or prolonged histamine release. This regulation is achieved through enzymatic degradation and inactivation, primarily mediated by proteases present in the extracellular environment. The same class of enzymes that generates HRPs can also be responsible for their destruction, creating a sophisticated system of checks and balances.

Mast cells themselves release a variety of proteases upon degranulation, including tryptases and chymases, which are stored in large quantities within their granules. nih.govashpublications.org These proteases can degrade other peptides in the cellular microenvironment. For example, mast cell β-tryptase has been shown to inactivate the antibacterial peptide cathelicidin (B612621) LL-37, which also functions as an HRP. nih.gov This represents a direct negative feedback mechanism where the process of histamine release also liberates the enzymes that can terminate the signal of the initial peptide trigger. Human chymase can also cleave and potentially inactivate various peptides, including endogenous regulators like endothelin. frontiersin.org

In addition to degradation by mast cell-derived proteases, HRPs can be inactivated by protease inhibitors, such as those from the serpin (serine protease inhibitor) family. These inhibitors are present in plasma and tissues and can rapidly inactivate proteases. For instance, chymase released from mast cells can be inactivated by inhibitors like alpha1-proteinase inhibitor and alpha1-antichymotrypsin, which have been found within mast cells themselves. researchgate.net This suggests a mechanism where the released protease activity is quickly curtailed, which would in turn prevent further generation of HRPs from precursors like albumin and limit the degradation of other essential proteins.

| Histamine-Releasing Peptide | Inactivating Enzyme/Inhibitor | Mechanism of Inactivation |

| Cathelicidin LL-37 | Mast Cell β-Tryptase | Proteolytic Cleavage |

| Mast Cell Chymase (as a protease) | Alpha1-antichymotrypsin, Alpha1-proteinase inhibitor | Inhibitor Binding |

| Endothelin (HRP activity) | Human Chymase, Carboxypeptidase A3 | Proteolytic Cleavage |

Regulatory Mechanisms of HRP Secretion and Expression

The secretion and expression of HRPs are not regulated directly but rather through the control of their precursor proteins and the enzymes that process them. This indirect regulation allows for integration with broader physiological systems.

Regulation of Secretion: The secretion of HRPs is intrinsically linked to the activation of the cells that store their precursors.

Neuroendocrine Regulation: The release of Catestatin is coupled with the secretion of catecholamines from the adrenal medulla and sympathetic neurons. oup.com Stimuli that activate the sympathetic nervous system will therefore trigger the co-release of Chromogranin A and its subsequent processing into Catestatin.

Inflammatory Regulation: The generation of HRPs from albumin is dependent on the release of proteases from immune cells. oup.com For example, the degranulation of leukocytes during an inflammatory response releases cathepsin D, initiating the cleavage of albumin and the production of HRPs at the site of inflammation. oup.com Similarly, the release of defensins is a consequence of neutrophil activation in response to microbial agents. aai.org

Neural Regulation: Neuropeptides like Substance P are stored in vesicles in sensory nerve endings and are released upon nerve stimulation, leading to localized histamine release from nearby mast cells. aai.orgnih.gov

Regulation of Expression: The expression of HRPs is governed by the transcriptional and translational control of their precursor genes. The regulation of these genes is often tissue-specific and responsive to various physiological signals.

Chromogranin A (CHGA): The expression of the CHGA gene, the precursor to Catestatin, is a hallmark of neuroendocrine cells and is regulated by factors that control the neuroendocrine phenotype.

Albumin: As a major plasma protein, albumin expression in the liver is regulated by nutritional status and inflammatory signals.

Pro-opiomelanocortin (POMC): The gene for POMC, a precursor for several peptides including some with indirect HRP activity, is differentially regulated in the pituitary gland by hypothalamic hormones and feedback from adrenal corticosteroids. karger.com Histamine itself can upregulate POMC gene expression in the anterior pituitary, suggesting complex feedback loops. karger.com

Endothelial Nitric Oxide Synthase (eNOS): While not a direct HRP precursor, the regulation of some related pathways shows how histamine can influence gene expression. Histamine can upregulate the gene expression of eNOS in vascular endothelial cells via H1 receptors, demonstrating its role in modulating the expression of other important mediators. ahajournals.org

| HRP/Precursor | Primary Regulatory Control | Key Stimuli/Factors |

| Catestatin / Chromogranin A | Secretion linked to sympathoadrenal activation | Stress, Nicotinic Acetylcholine Receptor activation |

| Albumin-derived HRPs | Generation linked to protease release | Leukocyte degranulation, Inflammation |

| Defensins | Secretion linked to neutrophil activation | Microbial products, Inflammatory signals |

| Substance P / Preprotachykinin | Release from sensory nerve endings | Nerve stimulation, Capsaicin |

Compound and Protein Table

| Name | Class |

| This compound (HRP) | Peptide |

| Albumin | Protein (Precursor) |

| Cathepsin D | Protease |

| Pepsin | Protease |

| Trypsin | Protease |

| α-chymotrypsin | Protease |

| H-Ile-Ala-Arg-Arg-His-Pro-Tyr-Phe-OH | Peptide |

| V-R-Y-T-K-K-V-P-Q-V-S-T-P-T-L | Peptide |

| Catestatin | Peptide |

| Chromogranin A (CHGA) | Protein (Precursor) |

| Prohormone Convertases | Protease |

| Defensins | Peptide |

| Pro-defensins | Protein (Precursor) |

| BAM8–22 | Peptide |

| Proenkephalin A | Protein (Precursor) |

| Substance P | Peptide |

| Preprotachykinin A | Protein (Precursor) |

| Tryptase (β-Tryptase) | Protease |

| Chymase | Protease |

| Cathelicidin LL-37 | Peptide |

| Endothelin | Peptide |

| Carboxypeptidase A3 | Protease |

| Alpha1-proteinase inhibitor | Serpin (Protease Inhibitor) |

| Alpha1-antichymotrypsin | Serpin (Protease Inhibitor) |

| Pro-opiomelanocortin (POMC) | Protein (Precursor) |

| Endothelial Nitric Oxide Synthase (eNOS) | Enzyme |

Phylogenetic Analysis and Evolutionary Considerations of Hrps

Comparative Sequence Analysis of HRP Homologs Across Species

Comparative analysis of Histamine-releasing peptide (HRP) and its homologs, more broadly known as Translationally Controlled Tumor Proteins (TCTP), reveals a remarkable degree of conservation across a vast array of eukaryotic species. nih.gov These proteins have been identified in protozoa, fungi, plants, and animals, indicating an ancient evolutionary origin. nih.gov A study identifying 533 TCTP genes from 377 eukaryotic species highlighted high sequence similarities across different kingdoms. nih.gov

The core structure of TCTP, including key domains, is well-maintained, suggesting strong evolutionary pressure to preserve its fundamental functions. plos.org However, the observed sequence divergences, particularly in parasites and plants, point towards adaptation and the development of specialized roles. nih.govnih.gov

| Species Group | Key Sequence Features | Reference |

| Eukaryotes (General) | Highly conserved protein sequence and tertiary structure. | nih.govnih.gov |

| Mammals and Plants | Higher TCTP gene copy numbers compared to other eukaryotes. | plos.org |

| Parasites (e.g., Plasmodium, Trypanosoma) | Subtle differences in key domains and presence of extra structural elements. | nih.govbiologists.com |

| Plants | Diverged early from nonplant TCTPs, with high similarity within the plant cluster. | nih.gov |

Evolutionary Relationships with Other Protein Families (e.g., TCTP)

This compound (HRP) is not a distinct protein family but is, in fact, a member of the Translationally Controlled Tumor Protein (TCTP) family. nih.govnih.govnih.gov The term HRP describes an extracellular function of TCTP, specifically its ability to induce histamine (B1213489) release from mast cells and basophils. nih.govnih.govmdpi.com The gene for HRP was identified as the human homolog of TCTP, and the terms are often used interchangeably to describe the same protein, which has both intracellular and extracellular roles. nih.govmdpi.com

The TCTP family is ancient and highly conserved across all eukaryotes but is absent in archaea and bacteria. plos.orgmdpi.com This ubiquity points to a fundamental role in eukaryotic cell biology. mdpi.com Phylogenetically, TCTPs from different organisms generally form groupings consistent with their evolutionary history. nih.gov For example, TCTPs from trypanosomatids cluster separately from those of their insect vectors, the Glossina species. tandfonline.com

Structurally, the core domain of TCTP shows remarkable similarity to two other protein families: the methionine sulfoxide (B87167) reductases and the mammalian suppressor of yeast SEC4 (MSS4), despite lacking significant primary sequence similarity. plos.org This structural homology suggests potential ancestral relationships or convergent evolution for similar biochemical functions, such as binding to small GTPases. oup.com Furthermore, the N-terminal region of TCTP contains a BH3-like domain, which is characteristic of the Bcl-2 family of apoptosis-regulating proteins, allowing TCTP to interact with proteins like Bcl-xL. plos.org

Diversification of HRP Functions in Different Organisms

The functions of the HRP/TCTP protein have diversified significantly throughout evolution, adapting to the specific needs of different organisms. While its role as an extracellular histamine-releasing factor is prominent in the context of mammalian allergic and immune responses, its intracellular functions are fundamental and widespread. nih.govnih.gov

In Mammals:

Intracellularly: TCTP is crucial for cell growth, proliferation, and protection against cell death (apoptosis). nih.govresearchgate.net It interacts with key cellular components like microtubules, the mTOR signaling pathway, and apoptosis regulators like MCL1 and Bcl-xL. mdpi.comoup.comresearchgate.net

Extracellularly (as HRP): It acts as a cytokine-like factor, inducing the release of histamine from basophils and mast cells, and promoting the secretion of other inflammatory mediators like IL-4, IL-8, and IL-13. mdpi.compnas.org

In Other Organisms:

Drosophila (Fruit Fly): TCTP regulates cell number and organ size by interacting with the dRheb GTPase in the TOR signaling pathway. mdpi.com

Plants (Arabidopsis thaliana): TCTP is essential for development, with knockout mutations being lethal. plos.orgnih.gov It plays roles in regulating root architecture, stomatal closure, and auxin homeostasis. nih.govnih.govmdpi.com Notably, plant TCTPs lack the BCL-xL binding partner found in mammals. plos.org

Yeast (Saccharomyces cerevisiae): The TCTP ortholog, Mmi1, has been implicated in regulating autophagy and, unlike its mammalian counterpart, can have a pro-apoptotic function under certain conditions. nih.govmdpi.com

Parasites (Plasmodium falciparum, Trypanosoma brucei): TCTP is secreted by parasites and can modulate the host's immune response. pnas.org The P. falciparum TCTP homolog can induce histamine release from human cells, mimicking the host's own HRP. pnas.org In Trypanosoma, TCTP is essential for normal cell growth and morphology. biologists.com

Venomous Spiders (Loxosceles genus): TCTP has been identified in spider venom and is thought to act as a histamine-releasing factor, contributing to the inflammatory effects of envenomation. mdpi.comscielo.br

This functional diversity illustrates how a single, evolutionarily ancient protein has been co-opted for a wide range of biological processes, from fundamental cell cycle control to specialized roles in immunity, development, and even venom toxicity.

Advanced Methodologies for Hrp Research

In Vitro Assays for Histamine (B1213489) Release Quantification

A primary method for quantifying the activity of HRPs is the direct measurement of histamine released from mast cells or basophils upon stimulation.

Spectrofluorometric Assays: These assays are a cornerstone for quantifying histamine release. They are highly sensitive, capable of detecting histamine released from as few as 480 purified mast cells per milliliter. nih.gov This level of sensitivity is significantly greater than that of other methods like the β-hexosaminidase assay, which requires a much higher concentration of cells to detect a significant response. nih.gov The principle often involves an enzymatic reaction that results in a fluorescent product, with the intensity of fluorescence being proportional to the amount of histamine present.